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Compound of Interest

(1-Benzhydryl-azetidin-3-yl)-
Compound Name:
hydrazine

Cat. No.: B8099863

Get Quote

\ J

CAS No: 1235407-00-7 (Dihydrochloride) | Formula: CieH19Ns (Free Base)[1]

Executive Summary

1-Benzhydryl-3-hydrazinylazetidine serves as a high-value heterocyclic building block in
medicinal chemistry.[1] It combines a strained azetidine ring (a bioisostere for proline or
cyclobutane) with a reactive hydrazine moiety, enabling the rapid construction of fused
nitrogenous systems such as pyrazoles and triazoles. Its primary utility lies in fragment-based
drug discovery (FBDD), particularly for kinase inhibitors where the azetidine ring provides rigid
conformational control of the pharmacophore.

Structural Anatomy & Physicochemical
Properties[1][2]
Molecular Architecture

The molecule consists of three distinct functional zones, each serving a specific role in
synthetic utility and biological interaction.
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e Zone A: The Azetidine Core (CsHesN)
o Feature: A 4-membered nitrogenous ring.[1][2]

o Function: Introduces significant ring strain (~26 kcal/mol), which alters the pKa of the ring
nitrogen and enforces a rigid vector for substituents. It acts as a spacer that improves
metabolic stability compared to flexible alkyl chains.[1]

e Zone B: The Benzhydryl Group (Diphenylmethyl)[3]

o Feature: Two phenyl rings attached to a central methine carbon, bonded to the azetidine
nitrogen (N1).

o Function: Acts as a bulky lipophilic anchor.[1] In synthesis, it serves as a robust protecting
group for the ring nitrogen, preventing N-alkylation/oxidation.[1] In final drug candidates, it
often occupies hydrophobic pockets (e.g., the ATP-binding site of kinases).

e Zone C: The Hydrazinyl Group (-NHNH2)[1]
o Feature: A nucleophilic hydrazine attached to the C3 position.[1]

o Function: The primary "warhead" for chemical ligation.[1] It readily condenses with
ketones/aldehydes or cyclizes with 1,3-electrophiles.[1]

Structural Diagram (DOT Visualization)

The following diagram maps the functional connectivity and electronic features of the molecule.

[1]

Hydrazine (-NHNH2)
(Nucleophile)

Benzhydryl Group Steric Bulk Reactive Site

(Lipophilic/Protective)

N1 (Ring Nitrogen) Ring Strain (/:zzigilédgfaﬁé?g)
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Caption: Functional decomposition of 1-Benzhydryl-3-hydrazinylazetidine showing the lipophilic
anchor (Red) and reactive nucleophile (Green).[1]

Kev Physicochemical

Property Value Context
Molecular Weight 253.34 g/mol (Free Base) 326.26 g/mol (2HCI Salt)
Appearance White to off-white solid Hygroscopic as HCI salt.[1][4]
- Poor solubility in non-polar
Solubility DMSO, Methanol, Water (Salt)
solvents (Hexane).
pKa (Hydrazine) ~8.1 (Conjugate acid) Nucleophilic at neutral pH.
Sensitive to oxidation; store
Storage 2-8°C, Inert Atmosphere

under Argon/Nitrogen.

Synthetic Pathways & Process Chemistry[1]

The synthesis of 1-Benzhydryl-3-hydrazinylazetidine is typically achieved via nucleophilic
displacement of a sulfonate ester.[1] This route is preferred over reductive amination due to
higher yields and cleaner impurity profiles.[1]

The "Sulfonate Displacement” Protocol (Standard
Route)

This method converts the readily available alcohol precursor into a leaving group (Mesylate),
which is then displaced by hydrazine.[1]

Phase 1: Activation
e Precursor: 1-Benzhydryl-3-azetidinol (CAS 90604-02-7).[1][4]

e Reagents: Methanesulfonyl chloride (MsClI), Triethylamine (TEA).

e Solvent: Dichloromethane (DCM), 0°C.
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+ Mechanism: The hydroxyl group attacks the sulfonyl chloride, forming a mesylate ester
(OMs), a potent leaving group.

Phase 2: Nucleophilic Substitution

o Reagents: Hydrazine Hydrate (excess).
¢ Solvent: Ethanol or Isopropanol, Reflux (80°C).

* Mechanism: The hydrazine performs an S_N2 attack at C3, inverting the configuration (if
chiral) and displacing the mesylate.

¢ Purification: Acid-base extraction or crystallization as the dihydrochloride salt.[1]

Synthesis Workflow Diagram

1-Benzhydryl-3-azetidinol
(Starting Material)

Activation

(MsCl, TEA, DCM, 0°C)

1-Benzhydryl-3-azetidinyl Mesylate
(Activated Intermediate)

Nucleophilic Displacement
(NH2NH2-H20, EtOH, Reflux)

1-Benzhydryl-3-hydrazinylazetidine
(Target Molecule)

Click to download full resolution via product page
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Caption: Step-wise synthetic pathway from the alcohol precursor to the hydrazine target via
mesylate activation.

Reactivity Profile & Applications
Pyrazole Ring Construction (BTK Inhibitor Synthesis)

The most critical application of this molecule is in the synthesis of 1-substituted pyrazoles.[1]
e Reaction: Condensation with 1,3-dielectrophiles (e.g., ethoxymethylene malononitrile).
o Outcome: Forms a pyrazole ring fused to the azetidine nitrogen.[1]

« Significance: This scaffold is found in Ibrutinib analogs and other covalent kinase inhibitors.
[1] The azetidine ring orients the pyrazole to interact with the hinge region of the kinase ATP
pocket.

Hydrazone Formation[1]

e Reaction: Condensation with aldehydes/ketones.[1]

 Utility: Used to create diverse libraries for High-Throughput Screening (HTS).[1] The
hydrazone linkage is often stable enough for bioassays or can be reduced to a substituted
hydrazine.[1]

Deprotection (Benzhydryl Removal)[1]

e Method: Hydrogenation (Hz, Pd/C) or ACE-CI (1-Chloroethyl chloroformate).[1]

e Result: Yields the free azetidine (3-hydrazinylazetidine), which can then be coupled to other
pharmacophores.[1]

o Caution: The hydrazine group may poison Palladium catalysts; protection of the hydrazine
(e.g., as a Boc-hydrazide) is often required before debenzhydrylation.

Analytical Characterization

To validate the identity of synthesized batches, the following spectral signatures must be
confirmed.
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Proton NMR (*H NMR, 400 MHz, DMSO-ds)

Chemical Shift () Multiplicity Integration Assighment

Aromatic protons
7.15-7.50 Multiplet 10H (Benzhydryl phenyls).

[1]

Methine proton

4.45 Singlet 1H
(Ph2CH-N).[1]
. C3-H (Azetidine
3.50-3.70 Multiplet 1H )
methine).[1]
C2/C4-H (Azetidine
3.30-3.45 Multiplet 2H ring, cis to hydrazine).

[1]

C2/C4-H (Azetidine
2.80-2.95 Multiplet 2H ring, trans to
hydrazine).[1]

Hydrazine NH/NH:2
~4.0-8.0 Broad 3H (Exchangeable with
D20).

Mass Spectrometry (ESI-MS)

o Expected Mass: [M+H]* = 254.16 Da.[1]
e Fragmentation: Loss of the benzhydryl cation (m/z 167) is a common fragmentation pathway.

Handling & Safety Protocols
Hazard Identification

o Hydrazine Moiety: Hydrazines are potential carcinogens and skin sensitizers.[1]
e GHS Classification:

o H315: Causes skin irritation.[1][4]
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o H319: Causes serious eye irritation.[1][4]

o H335: May cause respiratory irritation.[1][4]

Safe Handling Procedure

e Engineering Controls: Always handle within a certified Chemical Fume Hood.[1]
o PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.[1]

e Quenching Spills: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the
hydrazine functionality before disposal.[1]

o Storage: Store the dihydrochloride salt in a desiccator at 4°C. Free base oxidizes rapidly in
air (turns yellow/brown).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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